molecular formula C7H5BrO B13469288 3-Bromo-5-ethynyl-2-methylfuran

3-Bromo-5-ethynyl-2-methylfuran

Cat. No.: B13469288
M. Wt: 185.02 g/mol
InChI Key: CIYKHRZKKZTVHJ-UHFFFAOYSA-N
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Description

3-Bromo-5-ethynyl-2-methylfuran is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethynyl-2-methylfuran can be achieved through several methods. One common approach involves the bromination of 2-methylfuran followed by the introduction of an ethynyl group. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The ethynylation step can be carried out using acetylene gas or ethynyl magnesium bromide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and ethynylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethynyl-2-methylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed for hydrogenation reactions.

Major Products Formed

Scientific Research Applications

3-Bromo-5-ethynyl-2-methylfuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antifungal and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethynyl-2-methylfuran involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethynyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-ethynyl-3-methylfuran
  • 3-Bromo-1-phenylprop-2-ynone
  • 2-Bromo-5-methylfuran

Uniqueness

3-Bromo-5-ethynyl-2-methylfuran is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of bromine, ethynyl, and methyl groups, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H5BrO

Molecular Weight

185.02 g/mol

IUPAC Name

3-bromo-5-ethynyl-2-methylfuran

InChI

InChI=1S/C7H5BrO/c1-3-6-4-7(8)5(2)9-6/h1,4H,2H3

InChI Key

CIYKHRZKKZTVHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C#C)Br

Origin of Product

United States

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